

Application Notes and Protocols for Kinetic Modeling of [11C]GSK931145 PET Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678

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Introduction

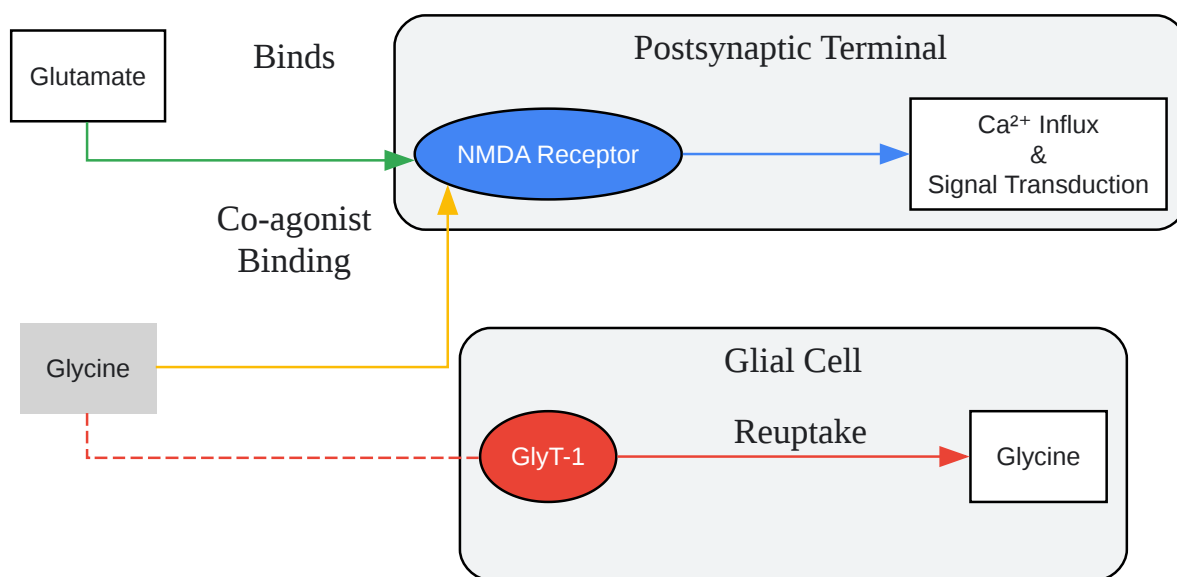
[11C]**GSK931145** is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the Glycine Transporter Type 1 (GlyT-1) in the brain.[1][2][3] GlyT-1 is a crucial protein in the central nervous system responsible for regulating the concentration of glycine in the synaptic cleft. By controlling glycine levels, GlyT-1 modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for learning, memory, and synaptic plasticity. Given that dysfunction of NMDA receptors is implicated in neuropsychiatric disorders like schizophrenia, GlyT-1 has become a significant target for drug development.[1]

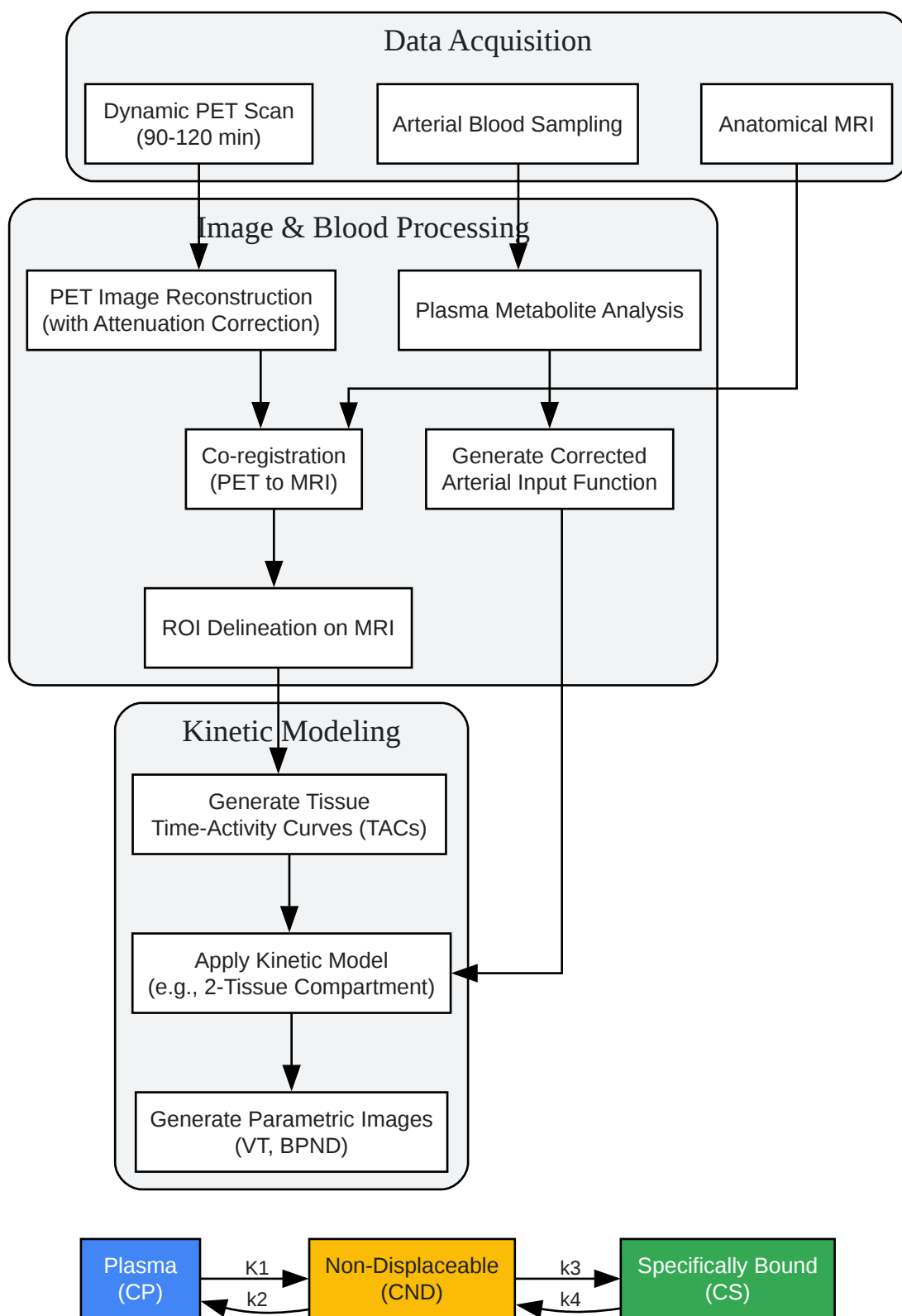
PET imaging with [11C]**GSK931145** allows for the non-invasive assessment of GlyT-1 distribution and density, providing a valuable tool for understanding its role in disease and for evaluating the efficacy and target engagement of novel GlyT-1 inhibitor drugs.[1] Kinetic modeling of dynamic [11C]**GSK931145** PET data is essential for the accurate quantification of tracer binding and delivery. However, studies have shown that this tracer presents unique challenges, including the absence of a true reference region in the brain, necessitating the use of kinetic models that require an arterial plasma input function.[1]

Signaling Pathway and Mechanism of Action

The primary role of GlyT-1 is to maintain low glycine concentrations at the synapse. Glycine is an obligatory co-agonist for the NMDA receptor; therefore, by regulating glycine availability,

GlyT-1 indirectly controls glutamatergic neurotransmission. Inhibiting GlyT-1 increases synaptic glycine levels, enhancing NMDA receptor function.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Kinetic Modeling of $[^{11}\text{C}]\text{GSK931145}$ PET Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#kinetic-modeling-of-11c-gsk931145-pet-data]

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